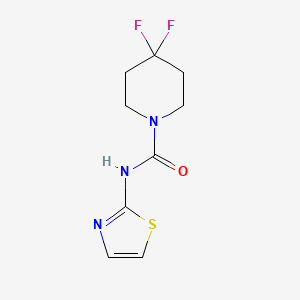

(2R)-2-methyl-2,3-dihydro-1H-indole

Descripción general

Descripción

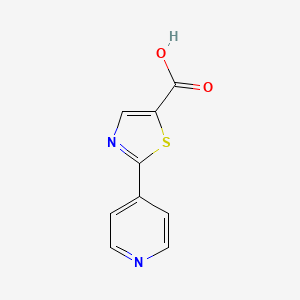

“(2R)-2-methyl-2,3-dihydro-1H-indole” is a chemical compound with the CAS Number: 22160-13-0 . It has a molecular weight of 133.19 and its IUPAC name is this compound . It appears as a green liquid .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H11N . The InChI code is 1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/t7-/m1/s1 .Physical and Chemical Properties Analysis

“this compound” is a green liquid . It should be stored at 0-8 °C .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

- The indole nucleus, including structures like (2R)-2-methyl-2,3-dihydro-1H-indole, is a key component in a vast number of biologically active compounds, both natural and synthetic. Over the last century, the synthesis and functionalization of indoles have been extensively studied, leading to a variety of classical and modern methods like palladium-catalyzed reactions, which are crucial in organic chemistry for creating complex molecules efficiently and with less waste (Cacchi & Fabrizi, 2005).

Mechanistic Studies in Arylation

- Palladium-catalyzed methods have been developed for the direct arylation of indoles, offering insights into regioselectivity mechanisms. This understanding is fundamental for designing new catalytic conditions for specific arylation reactions, which is significant in pharmaceutical and agrochemical industries (Lane, Brown, & Sames, 2005).

Nucleophilic Reactivities

- The nucleophilic reactivities of various indole structures, including substituted ones like this compound, have been investigated, providing a better understanding of their reactions with different electrophiles. This knowledge is crucial for developing new synthetic routes in organic chemistry (Lakhdar et al., 2006).

Biomedical Importance

- Indoles, including this compound, play a significant role in drug discovery due to their presence in many natural and synthetic molecules with biological activity. Understanding their chemical and pharmacological properties is crucial for the development of new therapeutic agents (Kaushik et al., 2013).

Solid-Phase Synthesis

- The solid-phase synthesis approach has been applied to create 2,3,5-trisubstituted indoles, starting from resin-bound aniline. This method demonstrates the versatility of indoles in synthetic chemistry, allowing for the creation of complex molecules in a more efficient and streamlined manner (Wu, Ding, Gray, & Schultz, 2001).

Sensing Applications

- Indole derivatives have been used in the development of sensors for detecting various ions, demonstrating their utility beyond just pharmaceutical applications. These applications are crucial in environmental monitoring and diagnostic fields (Kar et al., 2013).

Interface Studies in Lipid Bilayers

- Studies on the molecular ordering of indole analogs in lipid bilayers provide insights into the interactions at the cellular level, which is significant for understanding cellular processes and designing drugs that can interact with cell membranes (Persson, Killian, & Lindblom, 1998).

Safety and Hazards

Propiedades

IUPAC Name |

(2R)-2-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWRJDVVXAXGBT-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~5~-(4-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2723275.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2723282.png)

![6-ethyl 3-methyl 2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723284.png)

![3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2723285.png)

![2-ethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2723286.png)

![N-(3,4-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![(Z)-methyl 2-(2-((4-(tert-butyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2723292.png)